(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide
Description
(E)-N-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide is a synthetic acrylamide derivative featuring a unique combination of heterocyclic substituents: an azetidine (4-membered cyclic amine), a thiophen-3-yl (aromatic sulfur-containing ring), and a furan-3-yl (oxygen-containing heterocycle) group. The (E)-configuration of the acrylamide double bond ensures spatial rigidity, which is critical for molecular interactions in biological systems.
Properties
IUPAC Name |
(E)-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(furan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(3-2-13-4-8-20-11-13)17-10-15(18-6-1-7-18)14-5-9-21-12-14/h2-5,8-9,11-12,15H,1,6-7,10H2,(H,17,19)/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRFZVNKJWXDCQ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C=CC2=COC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C(CNC(=O)/C=C/C2=COC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide, with the CAS number 2035021-64-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Compound Overview
- Molecular Formula : CHNOS
- Molecular Weight : 302.4 g/mol
- Structure : The compound features an azetidine ring, a thiophene moiety, and a furan group, which are known to contribute to various biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) :
- Calcium Channels :
Antinociceptive Activity
In a study involving mouse models of neuropathic pain induced by oxaliplatin, compounds structurally related to this compound demonstrated significant antinociceptive effects. The study highlighted the potential for these compounds to alleviate pain through their action on nAChRs and calcium channels .
Anti-inflammatory Properties
The anti-inflammatory potential of related acrylamide derivatives has been documented, suggesting that this compound may also possess similar properties. These effects are likely mediated through the modulation of inflammatory pathways involving cytokines and other mediators.
Study on Related Compounds
A comparative study evaluated the pharmacological profiles of two novel compounds derived from acrylamide frameworks, DM490 and DM497, which share structural similarities with this compound. The study found that both compounds exhibited significant antinociceptive effects in animal models, supporting the hypothesis that similar structures can yield comparable biological activities .
In Vitro Studies
In vitro assays have shown that compounds with similar functional groups can inhibit cellular pathways associated with cancer cell proliferation and inflammation. These findings suggest that this compound may also exhibit anticancer properties, warranting further investigation.
Summary Table of Biological Activities
Scientific Research Applications
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Research indicates that this compound may interact with nicotinic acetylcholine receptors, which are implicated in various neurological processes. Compounds that modulate these receptors have shown potential in treating anxiety disorders and neurodegenerative diseases. For instance, studies on structurally similar compounds have demonstrated anxiolytic effects through positive modulation of nAChRs, suggesting that (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide may exhibit similar properties .
Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant properties, which are critical in combating oxidative stress associated with various diseases, including neurodegenerative disorders. Antioxidants help mitigate cellular damage caused by free radicals, thereby potentially offering therapeutic benefits .
Anti-inflammatory Effects
Compounds with similar structures have been observed to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could provide therapeutic implications for chronic inflammatory conditions, enhancing the compound's utility in medical applications .
Therapeutic Implications
The unique structural features of this compound suggest several potential therapeutic applications:
- Anxiety Disorders : By modulating nAChRs, the compound may alleviate symptoms associated with anxiety.
- Neurodegenerative Diseases : Its antioxidant and anti-inflammatory properties could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.
Case Study 1: Anxiolytic Activity
A study investigating related compounds demonstrated significant anxiolytic effects through modulation of nAChRs. In animal models, doses as low as 0.5 mg/kg exhibited notable anxiolytic-like activity. This suggests that this compound may also possess similar anxiolytic properties, warranting further investigation into its pharmacological profile .
Case Study 2: Antioxidant Activity
Research into structurally analogous compounds has shown potential antioxidant activity, indicating that this compound could similarly reduce oxidative stress in vitro and in vivo. Such properties are essential for developing treatments aimed at mitigating oxidative damage in neurodegenerative diseases .
Summary of Research Findings
The current understanding of this compound's applications can be summarized as follows:
| Study Focus | Findings |
|---|---|
| Nicotinic Modulation | Induces anxiolytic-like activity in models |
| Antioxidant Activity | Potential to reduce oxidative stress |
| Anti-inflammatory Effects | Inhibition of cytokine production |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related acrylamide derivatives are highlighted below:
Structural Comparisons
- FH321 [(S,E)-N-(2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-(thiophen-3-yl)acrylamide]: Substituents: Replaces the azetidine and furan groups with dimethylamino and 4-hydroxyphenyl moieties. Activity: Acts as a μ-opioid receptor agonist, emphasizing the role of the hydroxyl group in receptor binding . Key Difference: The absence of azetidine and furan reduces steric constraints and alters electronic properties compared to the target compound.
5b [(E)-3-(3,5-Dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide]:
- Substituents : Features a 3,5-dimethoxyphenyl group and an indole ring.
- Activity : Functions as an EP2 antagonist, with methoxy groups enhancing lipophilicity and membrane permeability .
- Key Difference : The target compound’s furan and thiophene rings may offer distinct π-π stacking and hydrogen-bonding capabilities compared to 5b’s methoxy-phenyl and indole groups.
- Compound 19 [2-((Diphenylphosphoryl)methyl)-N-(thiophen-3-yl)acrylamide]: Substituents: Incorporates a diphenylphosphoryl group instead of azetidine and furan. Key Difference: The phosphoryl group introduces polarizability, contrasting with the azetidine’s compact cyclic amine and furan’s electron-rich aromaticity.
- 3a [N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide]: Substituents: Contains a piperazine ring and benzamide core. Activity: Targets D3 dopamine receptors, leveraging the piperazine’s flexibility for receptor fit . Key Difference: The target compound’s azetidine (smaller ring) may confer higher metabolic stability but reduced conformational flexibility compared to piperazine.
Functional and Pharmacological Insights
- Azetidine vs.
- Furan vs. Thiophene/Phenyl: The furan’s oxygen atom introduces stronger electron-donating effects than thiophene’s sulfur or phenyl’s non-polar character, influencing charge distribution in receptor interactions .
- Synthetic Routes : Analogous compounds (e.g., FH321) are synthesized via PyBOP-mediated amide coupling, suggesting a plausible route for the target compound’s preparation .
Data Tables
Table 1: Structural and Functional Comparison of Acrylamide Derivatives
Table 2: Substituent Effects on Pharmacokinetics
| Substituent | Electronic Contribution | Metabolic Stability | Example Compound |
|---|---|---|---|
| Azetidine | Basic, rigid | High | Target Compound |
| Piperazine | Basic, flexible | Moderate | 3a |
| Furan-3-yl | Electron-rich | Moderate | Target Compound |
| Thiophen-3-yl | Polarizable, π-donor | High | FH321 |
Research Findings and Implications
- Receptor Selectivity : The azetidine-thiophene-furan triad may target G protein-coupled receptors (GPCRs) or kinases, similar to FH321 (μ-opioid) and 3a (D3 dopamine) .
- Solubility and Bioavailability : The furan’s polarity could enhance aqueous solubility compared to purely aromatic analogs, though azetidine’s basicity may require salt formation for optimal pharmacokinetics .
- Synthetic Feasibility : PyBOP/TEA-mediated coupling (as in FH321) is a viable method for acrylamide bond formation in the target compound .
Q & A
Basic: What are the standard synthetic routes for (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(furan-3-yl)acrylamide, and how is purity ensured?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of intermediates like azetidine and thiophene derivatives via nucleophilic substitution or coupling reactions, often using solvents such as DMF or ethanol under reflux conditions .
- Step 2 : Formation of the acrylamide backbone via condensation reactions. For example, α-bromoacrylic acid derivatives are coupled with amines in the presence of coupling agents like EDCI .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) and recrystallization are standard. Purity is confirmed via ¹H/¹³C NMR (peak integration, absence of extraneous signals) and mass spectrometry (exact mass matching) .
Advanced: How can reaction yields be optimized for the azetidine-thiophene intermediate?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for azetidine coupling .
- Catalysts : Bases like triethylamine or NaH improve deprotonation efficiency in amine-acrylate couplings .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., azetidine ring formation) .
- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Basic: What spectroscopic techniques are critical for structural confirmation?
- NMR : ¹H NMR identifies proton environments (e.g., acrylamide NH at δ 8–10 ppm; thiophene protons at δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and heterocyclic carbons .
- MS : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₈H₂₁N₃O₂S requires [M+H]⁺ = 344.1334) .
- IR : Stretching bands for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) .
Advanced: How do structural features (azetidine, thiophene, furan) influence biological activity?
- Azetidine : Enhances membrane permeability via its small, rigid ring and basic nitrogen, potentially interacting with charged enzyme pockets .
- Thiophene/Furan : π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding sites). Thiophene’s sulfur may engage in hydrophobic interactions .
- Acrylamide : Acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., kinase inhibitors) .
Methodological tip : Computational docking (AutoDock Vina) predicts binding modes, while mutagenesis studies validate interaction sites .
Basic: What in vitro assays are used to evaluate anticancer activity?
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Apoptosis : Flow cytometry (Annexin V/PI staining) detects early/late apoptotic cells .
- Enzyme inhibition : Kinase assays (e.g., EGFR, BRAF) measure IC₅₀ via ADP-Glo™ kits .
Advanced: How to resolve contradictions in reported biological activities across studies?
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
- Metabolic stability : Test compound stability in liver microsomes; inactive metabolites may explain discrepancies .
- Off-target profiling : Use kinome-wide screens (e.g., Eurofins KinaseProfiler) to identify unintended targets .
Basic: What computational tools aid in modeling this compound’s reactivity?
- DFT calculations (Gaussian, ORCA) : Predict electron density maps, Fukui indices for nucleophilic/electrophilic sites .
- Molecular dynamics (AMBER, GROMACS) : Simulate binding stability in aqueous environments or protein pockets .
- Crystallography (SHELXL) : Refine X-ray diffraction data to resolve bond angles and torsional strain in the azetidine ring .
Advanced: How to design derivatives to improve metabolic stability without losing potency?
- Bioisosteric replacement : Replace furan with thiazole (improves metabolic resistance) .
- Prodrug strategies : Mask the acrylamide as an ester to reduce off-target reactivity .
- SAR studies : Systematically modify substituents on thiophene/azetidine and test ADME properties (e.g., LogP, CYP inhibition) .
Basic: What safety precautions are required during synthesis?
- Ventilation : Use fume hoods to handle volatile solvents (DMF, dichloromethane) .
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact with acrylamide (neurotoxin) .
- Waste disposal : Neutralize acidic/basic residues before disposal; halogenated solvents require segregated waste streams .
Advanced: How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Measure target protein melting point shifts after compound treatment .
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target .
- CRISPR knockout : Delete putative target genes and assess resistance to compound effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
